molecular formula C19H22N2O3S B2547671 4-methyl-N-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)benzamide CAS No. 896270-60-3

4-methyl-N-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)benzamide

Cat. No.: B2547671
CAS No.: 896270-60-3
M. Wt: 358.46
InChI Key: YCKKUMYNRAVURW-UHFFFAOYSA-N
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Description

4-methyl-N-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)benzamide is a complex organic compound that features a benzamide core substituted with a 4-methyl group and a pyrrolidin-2-ylmethyl group bearing a phenylsulfonyl moiety

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)benzamide typically involves multiple steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amino acids or amines.

    Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group is introduced via sulfonylation reactions, often using reagents like phenylsulfonyl chloride in the presence of a base.

    Attachment to the Benzamide Core: The final step involves coupling the pyrrolidin-2-ylmethyl group to the benzamide core, which can be achieved through amide bond formation using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The phenylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The amide bond can be reduced to form amines.

    Substitution: The methyl group on the benzamide core can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3) can be used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amines.

    Substitution: Halogenated benzamides.

Scientific Research Applications

4-methyl-N-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)benzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential therapeutic effects.

    Biology: The compound may serve as a probe to study biological pathways involving sulfonyl and amide functionalities.

    Materials Science: It can be incorporated into polymers to enhance their properties, such as thermal stability and mechanical strength.

Comparison with Similar Compounds

Similar Compounds

    4-methyl-N-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)benzamide: shares similarities with other sulfonyl-containing benzamides and pyrrolidine derivatives.

    N-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)benzamide: Lacks the 4-methyl group but has similar structural features.

    4-methyl-N-(pyrrolidin-2-ylmethyl)benzamide: Lacks the phenylsulfonyl group but retains the core structure.

Uniqueness

The unique combination of the 4-methyl group, phenylsulfonyl moiety, and pyrrolidin-2-ylmethyl group in this compound provides distinct chemical and biological properties that are not observed in similar compounds. This uniqueness makes it a valuable compound for further research and development.

Properties

IUPAC Name

N-[[1-(benzenesulfonyl)pyrrolidin-2-yl]methyl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O3S/c1-15-9-11-16(12-10-15)19(22)20-14-17-6-5-13-21(17)25(23,24)18-7-3-2-4-8-18/h2-4,7-12,17H,5-6,13-14H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCKKUMYNRAVURW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NCC2CCCN2S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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